Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate

Catalog No.
S728263
CAS No.
63983-88-0
M.F
C17H25NO4
M. Wt
307.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoat...

CAS Number

63983-88-0

Product Name

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate

IUPAC Name

tert-butyl 5-(phenylmethoxycarbonylamino)pentanoate

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-7-8-12-18-16(20)21-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,18,20)

InChI Key

VWLHJMBZIRZECB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCCNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CCCCNC(=O)OCC1=CC=CC=C1

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate (Boc-Dap(OBn)-OH) is an organic molecule commonly used as a protected amino acid building block in peptide synthesis []. It contains a pentanoic acid backbone with an amine group (Dap) protected by a tert-butylcarbonyl (Boc) group and a benzyloxycarbonyl (OBn) group protecting the hydroxyl moiety.

The significance of Boc-Dap(OBn)-OH lies in its role as a versatile building block for the construction of peptides containing D-apartic acid (Dap), a non-proteinogenic amino acid found in various organisms [, ].


Molecular Structure Analysis

Boc-Dap(OBn)-OH possesses a linear molecular structure with several key features:

  • Central Carbon Chain: A five-carbon chain (pentanoic acid) forms the backbone.
  • D-Alanine (Dap) Moiety: An amino group (NH2) attached to the second carbon (C-2) represents the D-alanine (Dap) unit.
  • Protecting Groups:
    • tert-Butylcarbonyl (Boc): A bulky tert-butyl group (C(CH3)3) linked to the carbonyl group (C=O) on the amine (C-2) protects it from unwanted reactions during peptide synthesis [].
    • Benzyloxycarbonyl (OBn): A benzyl group (C6H5CH2) linked to a carbonyl group protects the hydroxyl group (OH) on the fifth carbon (C-5) [].

The presence of these protecting groups allows for selective manipulation of the desired functional group during peptide synthesis.


Chemical Reactions Analysis

Boc-Dap(OBn)-OH is involved in several crucial reactions for peptide synthesis:

  • Peptide Bond Formation

    The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with the deprotonated carboxylic acid of another amino acid to form a peptide bond [].

  • Deprotection of Hydroxyl Group

    The OBn group can be cleaved under milder acidic or hydrogenolytic conditions (e.g., palladium on carbon with hydrogen gas) to unveil the free hydroxyl group, allowing for further modifications or conjugation reactions.


Physical And Chemical Properties Analysis

  • Physical State: Likely a white to off-white crystalline solid at room temperature.
  • Melting Point: Expected to be above 100°C due to the presence of the bulky protecting groups.
  • Boiling Point: Decomposes upon heating due to the organic components.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and chloroform due to the hydrophobic protecting groups.
  • Stability: Stable under dry conditions at room temperature. May hydrolyze in moist environments.

Boc-Dap(OBn)-OH itself does not possess a specific mechanism of action. However, after deprotection, the free D-alanine unit incorporated into a peptide can influence the peptide's structure and function depending on its position and interactions with other residues [].

While detailed safety information might not be readily available, some general precautions are recommended when handling Boc-Dap(OBn)-OH:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from incompatible chemicals.

Peptide Synthesis

This compound serves as a protected amino acid building block for the construction of peptides. The presence of the tert-butyl group (represented as "t-Bu" in the chemical formula) protects the amine group, preventing unwanted side reactions during peptide bond formation. The benzyloxycarbonyl group (represented as "Cbz" in the formula) also protects the alpha-carboxyl group, allowing for controlled chain elongation during peptide synthesis. [, ]

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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